molecular formula C10H14O B13807858 3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]

3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]

Katalognummer: B13807858
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: JDEISYIHWXBHEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[3.1.0]hexane core fused with an oxirane ring, making it an interesting subject for synthetic and medicinal chemistry. The presence of the spiro linkage and the strained bicyclic system imparts unique chemical properties to this molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced photoredox catalytic systems could enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce the oxirane ring.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center or the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3’-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2’-oxirane] is unique due to its combination of a spiro linkage, a bicyclo[3.1.0]hexane core, and an oxirane ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

3'-prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]

InChI

InChI=1S/C10H14O/c1-6(2)9-10(11-9)7-4-3-5-8(7)10/h7-9H,1,3-5H2,2H3

InChI-Schlüssel

JDEISYIHWXBHEP-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C1C2(O1)C3C2CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.